N-Benzyl-2-oxopropanamide
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Overview
Description
N-Benzyl-2-oxopropanamide is a synthetic organic compound with the molecular formula C10H11NO2. It is known for its stability and compatibility with various solvents used in organic synthesis. This compound is an amide derivative of benzoylacetone and is used as a starting material for the synthesis of various drugs, especially anti-cancer agents.
Preparation Methods
N-Benzyl-2-oxopropanamide can be synthesized through several methods:
Reaction of Benzaldehyde, Acetone, and Ammonium Acetate: This method involves the use of acetic anhydride as a catalyst.
Reaction of Benzylamine with β-Ketoesters: This method is commonly used in laboratory settings.
Reaction of Benzoylacetone with Benzylamine: This method is also widely used for the synthesis of this compound.
Chemical Reactions Analysis
N-Benzyl-2-oxopropanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction often involves nucleophiles such as amines or alcohols.
Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the formation of benzylamine and 2-oxopropanoic acid.
Scientific Research Applications
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It has been studied for its potential biological activities, including anti-cancer properties.
Medicine: It is used in the development of anti-cancer agents and other therapeutic drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-2-oxopropanamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its therapeutic effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
N-Benzyl-2-oxopropanamide can be compared with other similar compounds, such as:
N-Benzyl-2-oxo-3-phenylpropanamide: This compound has a similar structure but with an additional phenyl group.
N-Benzyl-2-oxo-4-methylpropanamide: This compound has a similar structure but with a methyl group instead of a phenyl group.
N-Benzyl-2-oxo-5-ethylpropanamide: This compound has a similar structure but with an ethyl group instead of a phenyl group.
These compounds share similar chemical properties but differ in their specific applications and biological activities.
Properties
IUPAC Name |
N-benzyl-2-oxopropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-8(12)10(13)11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFDLAJYCKXHJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)NCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68259-66-5 |
Source
|
Record name | N-benzyl-2-oxopropanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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